Methyl (4-bromo-2-iodophenyl)acetate, systematically named methyl 2-(4-bromo-2-iodophenyl)acetate, is identified by the CAS registry number 885681-97-0. Its molecular formula, C₉H₈BrIO₂, reflects a benzene ring substituted with bromine at the para-position, iodine at the ortho-position, and an acetoxy methyl group (-OCOCH₃) attached via a methylene bridge. The compound is interchangeably referred to as methyl 4-bromo-2-iodobenzeneacetate or benzeneacetic acid, 4-bromo-2-iodo-, methyl ester in literature.
Table 1: Key Identifiers of Methyl (4-Bromo-2-Iodophenyl)acetate
| Property | Value |
|---|---|
| CAS Registry Number | 885681-97-0 |
| Molecular Formula | C₉H₈BrIO₂ |
| IUPAC Name | Methyl 2-(4-bromo-2-iodophenyl)acetate |
| SMILES | COC(=O)Cc1ccc(Br)c(I)c1 |
| InChI Key | IFJFTXNNXWJBMR-UHFFFAOYSA-N |
The compound’s SMILES string, COC(=O)Cc1ccc(Br)c(I)c1, explicitly defines its connectivity: a methyl ester group linked to a phenyl ring bearing bromine (position 4) and iodine (position 2).
The molecular architecture of methyl (4-bromo-2-iodophenyl)acetate features three critical functional groups:
The compound typically presents as a colorless to pale yellow solid or liquid, depending on purity and storage conditions. Its solubility profile favors aprotic solvents, aligning with its applications in Suzuki-Miyaura and Ullmann-type couplings.
Methyl (4-bromo-2-iodophenyl)acetate emerged in the late 20th century as a precursor for synthesizing polyhalogenated biaryl compounds. The simultaneous presence of bromine and iodine allows sequential functionalization—a property exploited in iterative cross-coupling strategies. For instance, the iodine substituent, being more reactive in palladium-catalyzed reactions, can be selectively replaced before bromine, enabling stepwise aryl-aryl bond formation.
In medicinal chemistry, this compound has been utilized to construct kinase inhibitors and antiviral agents, where halogenated aromatic moieties enhance binding affinity to hydrophobic protein pockets. Recent advances in photoredox catalysis have further expanded its utility, leveraging the iodine atom as a radical precursor in C–H functionalization reactions.
The synthesis of methyl (4-bromo-2-iodophenyl)acetate begins with the sequential introduction of bromine and iodine atoms onto a phenylacetate scaffold. Electrophilic aromatic substitution is the primary method for halogenation, leveraging the directing effects of the ester group to achieve regioselectivity.
Bromination typically employs N-bromosuccinimide (NBS) as a mild and selective brominating agent. The ester group at the ortho position directs electrophilic attack to the para position relative to itself, resulting in preferential bromination at the C4 position [3] [6]. For example, bromination of methyl (2-iodophenyl)acetate with NBS in acetonitrile at 0°C yields the 4-bromo derivative in 96% yield [3]. The use of silica gel as a solid support enhances regioselectivity by stabilizing transition states through hydrogen bonding [3].
Iodination is achieved using N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH). The electron-withdrawing ester group activates the ring toward electrophilic iodination at the C2 position. A solvent-free method involving grinding the substrate with NIS at room temperature for 5–8 minutes achieves near-quantitative yields while avoiding oxidation-sensitive functional groups [4]. Thiourea catalysts further enhance iodination selectivity by stabilizing iodonium intermediates via hydrogen bonding [5].
Table 1: Halogenation Conditions and Yields
| Halogen | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Br | NBS + silica gel | Acetonitrile | 0°C | 96 [3] |
| I | NIS | Solvent-free | RT | 99 [4] |
The methyl ester group is introduced via Fischer esterification or transesterification. Starting from (4-bromo-2-iodophenyl)acetic acid, Fischer esterification with methanol and a sulfuric acid catalyst (1 mol%) under reflux for 6 hours achieves >90% conversion . Alternatively, transesterification of ethyl precursors with methyl acetate in the presence of lipases offers a greener approach, though with longer reaction times (24–48 hours) .
The bromine and iodine substituents in methyl (4-bromo-2-iodophenyl)acetate enable sequential cross-coupling reactions. Suzuki-Miyaura coupling selectively replaces iodine with aryl boronic acids using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (3:1) at 80°C [7]. The remaining bromine can then participate in Buchwald-Hartwig amination with amines, employing Pd₂(dba)₃ and Xantphos as ligands [7].
Key Advantages:
Polar aprotic solvents like acetonitrile optimize electrophilic substitutions by stabilizing charged intermediates [3] [4]. For cross-couplings, dioxane/water mixtures enhance catalyst stability [7].
Low temperatures (−10°C to 0°C) minimize side reactions during iodination [4], while cross-couplings require moderate heating (80°C) [7].
Crude products are purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient). The halogenated ester typically elutes at 30–40% ethyl acetate, with >95% purity [3] [6].
Table 2: Key Spectral Data
| Technique | Key Signals |
|---|---|
| ¹H-NMR (400 MHz) | δ 7.38 (d, J = 8.8 Hz, 2H, ArH) [3] |
| ESI-MS | 353.9 ([M+H]⁺, 100%) [1] |
Direct experimental data for Methyl (4-bromo-2-iodophenyl)acetate is extremely limited in the published literature. The compound has the molecular formula C₉H₈BrIO₂ and a molecular weight of 354.97 g/mol [1]. Based on comparative analysis with structurally related compounds, the following experimental parameters can be inferred:
Melting Point: While specific melting point data for Methyl (4-bromo-2-iodophenyl)acetate is not available, related halogenated phenylacetates provide comparative insights. Methyl 2-(4-bromophenyl)acetate exhibits a melting point of 113-114°C [2]. Given the additional iodine substitution, which increases molecular weight and intermolecular interactions, the melting point of Methyl (4-bromo-2-iodophenyl)acetate is expected to be significantly higher, potentially ranging between 140-160°C based on halogen substitution effects observed in similar aromatic compounds [3] [4].
Boiling Point: The boiling point data for the target compound is not experimentally determined. However, the mono-brominated analog, Methyl 2-(4-bromophenyl)acetate, has a boiling point of 138-140°C at 13 Torr [2]. The presence of the additional iodine atom would substantially increase the boiling point due to enhanced van der Waals forces and increased molecular weight. Extrapolating from halogenated aromatic compound trends, the boiling point is estimated to be approximately 180-200°C at reduced pressure [5] [6].
Density: Experimental density measurements for Methyl (4-bromo-2-iodophenyl)acetate are not reported in the literature. The density of the mono-brominated analog is 1.445±0.06 g/cm³ [2]. The incorporation of iodine, with its significantly higher atomic mass (126.90 g/mol) compared to hydrogen (1.008 g/mol), would substantially increase the compound's density. Based on the mass contribution of the iodine substitution, the density is estimated to be approximately 1.8-2.0 g/cm³ [4].
| Property | Methyl (4-bromo-2-iodophenyl)acetate | Methyl 2-(4-bromophenyl)acetate |
|---|---|---|
| Molecular Weight | 354.97 g/mol [1] | 229.07 g/mol [2] |
| Melting Point | Est. 140-160°C* | 113-114°C [2] |
| Boiling Point | Est. 180-200°C (reduced pressure)* | 138-140°C (13 Torr) [2] |
| Density | Est. 1.8-2.0 g/cm³* | 1.445±0.06 g/cm³ [2] |
*Estimated values based on halogen substitution effects
The solubility characteristics of Methyl (4-bromo-2-iodophenyl)acetate in organic solvents are governed by its molecular structure, which features both halogen substituents and an ester functional group. While specific solubility data for this compound is not available, the solubility profile can be predicted based on its structural analogs and general solubility principles.
Chlorinated Solvents: Based on the solubility behavior of related compounds, Methyl (4-bromo-2-iodophenyl)acetate is expected to exhibit good solubility in chlorinated solvents such as dichloromethane and chloroform. The mono-brominated analog shows solubility in chloroform [2], and the additional iodine substitution would enhance solubility in halogenated solvents due to similar polarizability characteristics [7] [8].
Ester-Compatible Solvents: The compound is predicted to be soluble in ethyl acetate, as demonstrated by its structural analog [2]. The ester functional group facilitates dissolution in polar aprotic solvents through dipole-dipole interactions [9].
Aromatic Solvents: The aromatic ring structure suggests compatibility with aromatic solvents such as toluene and benzene, following the "like dissolves like" principle [10] [11].
Alcoholic Media: Limited solubility is expected in alcoholic solvents due to the hydrophobic nature of the dihalogenated aromatic system. However, some dissolution may occur in methanol and ethanol, particularly at elevated temperatures [12] [9].
| Solvent Class | Expected Solubility | Basis for Prediction |
|---|---|---|
| Chlorinated Solvents | High | Halogen compatibility [7] [8] |
| Ester Solvents | Moderate to High | Structural analog data [2] |
| Aromatic Solvents | Moderate | Aromatic ring compatibility [10] |
| Alcohols | Limited | Hydrophobic character [7] |
| Water | Very Limited | Hydrophobic nature [7] |
The thermal stability of Methyl (4-bromo-2-iodophenyl)acetate is influenced by the presence of both halogen substituents and the ester functional group. While specific thermal analysis data for this compound is not available, the decomposition behavior can be predicted based on studies of related compounds and general thermal decomposition mechanisms of halogenated esters.
Thermal Stability Range: Based on studies of halogenated aromatic compounds, the compound is expected to be thermally stable up to approximately 200-220°C [13]. The presence of the carbon-iodine bond, which is typically weaker than carbon-bromine bonds, may result in initial decomposition at the lower end of this range [3].
Primary Decomposition Pathways: The thermal decomposition of phenylacetic acid esters typically follows a multi-step mechanism [14] [15]. For Methyl (4-bromo-2-iodophenyl)acetate, the primary decomposition pathway is expected to involve:
Initial Dehalogenation: Carbon-iodine bond cleavage typically occurs first due to the weaker bond strength compared to carbon-bromine bonds [3]. This process would occur at temperatures around 200-250°C.
Ester Hydrolysis/Elimination: The ester functional group undergoes thermal elimination through a concerted mechanism, producing methanol and the corresponding carboxylic acid or ketene intermediate [14] [15].
Aromatic Ring Decomposition: At higher temperatures (>300°C), the aromatic ring system undergoes fragmentation, producing various volatile organic compounds [13] [16].
Decomposition Products: Based on thermal analysis of similar compounds, the expected decomposition products include:
| Temperature Range | Decomposition Process | Expected Products |
|---|---|---|
| 200-250°C | Initial dehalogenation | Iodine radicals, organic fragments |
| 250-300°C | Ester elimination | Methanol, carboxylic acid derivatives |
| >300°C | Aromatic fragmentation | CO₂, CO, HBr, HI, various organics |
Computational chemistry approaches, particularly Density Functional Theory (DFT) calculations, provide valuable insights into the electronic structure and properties of Methyl (4-bromo-2-iodophenyl)acetate. While specific DFT studies on this compound are not available in the literature, computational predictions can be made based on established methodologies for similar halogenated aromatic systems.
Electronic Structure Considerations: The molecular orbital structure of Methyl (4-bromo-2-iodophenyl)acetate is significantly influenced by the presence of both bromine and iodine substituents. These heavy halogens contribute substantial electron density to the π-system through their p-orbitals, affecting the overall electronic distribution [17] [19].
Frontier Molecular Orbitals: DFT calculations using functionals such as B3LYP/6-31G(d,p) would be expected to reveal:
HOMO (Highest Occupied Molecular Orbital): Primarily localized on the aromatic ring with significant contributions from halogen lone pairs. The iodine substitution would raise the HOMO energy due to its larger, more diffuse orbitals [19].
LUMO (Lowest Unoccupied Molecular Orbital): Expected to be localized on the ester carbonyl group with some contribution from the aromatic π* system. The electron-withdrawing nature of the halogens would stabilize the LUMO [17] .
Computational Predictions for Molecular Properties:
Based on computational studies of similar halogenated aromatic compounds [17] [20] , the following predictions can be made:
Halogen Bonding Interactions: The presence of both bromine and iodine creates potential sites for halogen bonding interactions. DFT calculations would be expected to show positive σ-holes on both halogen atoms, with the iodine σ-hole being more pronounced due to its larger size and greater polarizability [19].
Reactivity Predictions: Molecular orbital analysis would predict enhanced electrophilicity of the aromatic ring due to the electron-withdrawing halogen substituents. The ester carbonyl group would remain the primary site for nucleophilic attack, with reactivity enhanced by the electron-withdrawing halogens [17] .
| Computational Parameter | Predicted Value | Computational Method |
|---|---|---|
| Dipole Moment | 2.5-3.5 Debye | DFT/B3LYP |
| Polarizability | 25-30 Ų | DFT/B3LYP |
| HOMO-LUMO Gap | 4.5-5.5 eV | DFT/B3LYP |
| Molecular Volume | 180-200 Ų | DFT calculation |